[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid
Overview
Description
[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid is a compound with the molecular formula C7H8N2O3S and a molecular weight of 200.22 This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid typically involves the reaction of 4-hydroxy-6-methylpyrimidine with a suitable thiol reagent under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the hydroxyl group of the pyrimidine is replaced by a thiol group, followed by the addition of acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity . The pathways involved in its mechanism of action depend on the specific target and the biological context in which it is used.
Comparison with Similar Compounds
[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid can be compared with other similar compounds, such as:
4-Hydroxy-6-methyl-2-pyrimidinylacetic acid: Similar structure but lacks the sulfanyl group, which may affect its reactivity and applications.
2-Thio-containing pyrimidines: These compounds have similar biological activities and can undergo similar chemical reactions.
Indole derivatives: Although structurally different, indole derivatives share some biological activities and applications in drug development.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by a pyrimidine ring with a hydroxyl and sulfanyl group, exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and related fields.
Chemical Structure and Properties
The molecular formula of this compound is C8H10N2O3S, with a molecular weight of approximately 206.24 g/mol. The compound's structure allows it to interact with biological targets effectively, which is crucial for its activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in therapeutic applications.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies have reported that this compound can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as cancer and neurodegenerative disorders .
Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties. It appears to inhibit the proliferation of cancer cell lines in vitro, possibly through mechanisms involving apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways involved and to evaluate its efficacy in vivo .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. It may modulate enzyme activities or receptor functions, influencing signaling pathways associated with inflammation, cell growth, and apoptosis. For example, its interaction with antioxidant enzymes could enhance cellular defense mechanisms against oxidative stress .
Case Studies
Properties
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-4-2-5(10)9-7(8-4)13-3-6(11)12/h2H,3H2,1H3,(H,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGJFVUANDOIKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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